molecular formula C8H16N2O2S B3199083 2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide CAS No. 1016767-90-0

2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide

Cat. No.: B3199083
CAS No.: 1016767-90-0
M. Wt: 204.29 g/mol
InChI Key: QYYIFPAGOZABRS-UHFFFAOYSA-N
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Description

“2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide” is a chemical compound with the molecular formula C8H16N2O2S and a molecular weight of 204.29 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H20N2O2S.ClH/c13-15(14)9-1-7-12(15)8-4-10-2-5-11-6-3-10;/h10-11H,1-9H2;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions are crucial in the synthesis of biologically active piperidines .

Scientific Research Applications

  • Medicinal Chemistry Applications :

    • Some derivatives of 1,2-isothiazolidine-1,1-dioxide (gamma-sultam), with antioxidant moieties, have shown potent inhibitory effects on both cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production in vitro. These compounds are effective in animal arthritic models without ulcerogenic activities, with one candidate (S-2474) under clinical trials for antiarthritic applications (Inagaki et al., 2000).
    • Piperidine-based derivatives have been synthesized with anti-arrhythmic activities, demonstrating the potential of these compounds in developing treatments for arrhythmias (Abdel‐Aziz et al., 2009).
  • Corrosion Inhibition :

    • Piperidine derivatives have been investigated for their potential as corrosion inhibitors on iron. Quantum chemical calculations and molecular dynamics simulations were used to study their adsorption behaviors and inhibition efficiencies, demonstrating their effectiveness in protecting metal surfaces (Kaya et al., 2016).
  • Synthetic Chemistry :

    • The synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine was achieved. These compounds were shown to have increased conformational flexibility compared to parent heterocycles, indicating their utility as building blocks in lead optimization programs (Feskov et al., 2019).
    • A method for the synthesis of sulfides and thiocarboxylic S-esters using 3-(alkylthio)-1,2-benzisothiazole 1,1-dioxide was developed. This method, involving piperidine, offers odorless and efficient ways to produce these compounds, which have broad applications in various synthetic processes (Yamada et al., 1983).

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of new synthesis methods and the discovery of new biological applications for these compounds, including “2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide”, are important future directions in this field .

Mechanism of Action

Target of Action

Piperidine derivatives have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals

Mode of Action

It’s known that the piperidine moiety is a common structural element in many biologically active compounds . The interaction of this compound with its targets and the resulting changes would depend on the specific targets it binds to.

Biochemical Pathways

Piperidine derivatives have been found to have various pharmacological applications , suggesting that they may affect multiple biochemical pathways

Properties

IUPAC Name

2-piperidin-3-yl-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c11-13(12)6-2-5-10(13)8-3-1-4-9-7-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYIFPAGOZABRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide
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2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide
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2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide
Reactant of Route 6
2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide

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